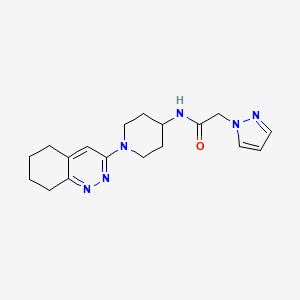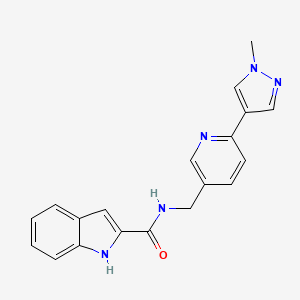
N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C19H17N5O and its molecular weight is 331.379. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compounds in Pharmaceuticals
Nitrogen-containing heterocyclic compounds are extensively utilized as structural components in pharmaceuticals due to their significant biological activities. These compounds range from simple structures like pyridine bases to more complex pharmaceutical ingredients. Pyridine bases, in particular, find applications in various domains, including as herbicides, insecticides, vitamins (nicotinic acid and nicotinic acid amide), pharmaceuticals, and adhesives. Pyrazines, another class of nitrogen-containing compounds, are employed in flavors, fragrances, and as pharmaceutical intermediates. An example includes 2-methylpyrazine, used as a raw material for the anti-tuberculosis drug pyrazinamide. The relevance of pyrroles is highlighted in materials science, particularly for their use in electroconductive polymers like polypyrrole, which has gained attention for its potential in inexpensive production processes (Higasio & Shoji, 2001).
Applications in Agrochemicals and Advanced Materials
The synthesis and functionalization of nitrogen-containing heterocycles, such as the reaction of pyrazole derivatives with diamines, showcase their versatility in creating compounds with potential applications in agrochemicals and advanced materials. For instance, the transformation of 1H-pyrazole-3-carboxylic acid into various amides and imidazo[4,5-b]pyridine derivatives through reactions with diamines underscores the adaptability of these heterocycles in synthesizing new chemical entities with potential biological and material applications (Yıldırım, Kandemirli, & Demir, 2005).
Antifungal and Antibacterial Activities
Research into N-substituted pyrazole derivatives demonstrates their moderate antifungal activities against phytopathogenic fungi, highlighting their potential in developing new agrochemicals. Some synthesized compounds showed significant inhibition activities against pathogens like Gibberella zeae, suggesting their applicability in addressing agricultural challenges (Wu et al., 2012).
Biological Evaluation for Medicinal Chemistry
The exploration of pyrazole–indole hybrids in medicinal chemistry, aiming at developing antitumor agents, exemplifies the therapeutic potential of integrating heterocyclic frameworks. These hybrids have shown promising cytotoxicity activities against various human cancer cell lines, indicating the importance of heterocyclic compounds in drug discovery and development processes (Hassan et al., 2021).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the flt3-itd and bcr-abl pathways .
Mode of Action
It’s worth noting that similar compounds have been found to potently inhibit flt3-itd/d835y and flt3-itd/f691l secondary mutants .
Biochemical Pathways
The compound is likely to affect the FLT3-ITD and BCR-ABL pathways . These pathways are involved in cell proliferation and survival, and their dysregulation can lead to the development of various malignancies.
Result of Action
Inhibition of the flt3-itd and bcr-abl pathways can potentially lead to decreased cell proliferation and survival .
Properties
IUPAC Name |
N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c1-24-12-15(11-22-24)16-7-6-13(9-20-16)10-21-19(25)18-8-14-4-2-3-5-17(14)23-18/h2-9,11-12,23H,10H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IASOLLGBXBKRDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3=CC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(4-phenoxyphenyl)methanone](/img/structure/B2503692.png)
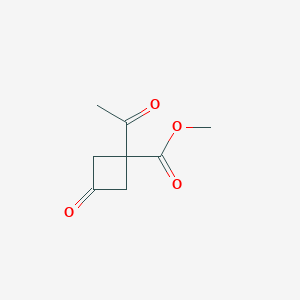
![5-(5-Fluoropyrimidin-4-yl)-2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2503694.png)
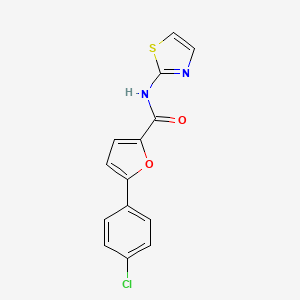
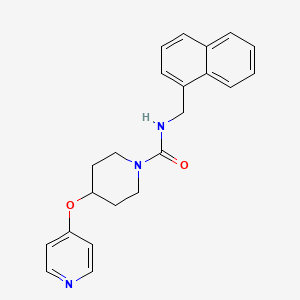
![2-chloro-N-{1-[(2-methylphenyl)methyl]piperidin-4-yl}acetamide hydrochloride](/img/structure/B2503700.png)
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[2-(thiophen-2-yl)ethyl]piperidine-3-carboxamide](/img/structure/B2503704.png)
![[(2-Bromobenzimidazo[1,2-c]quinazolin-6-yl)thio]acetonitrile](/img/structure/B2503705.png)

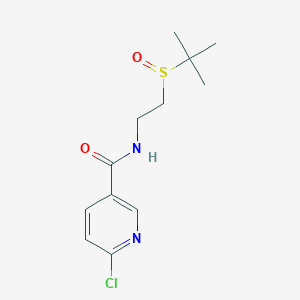

![4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2503711.png)
![(3-Methoxy-2-methylindazol-6-yl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2503712.png)
